(1-(4-Bromophenyl)cyclobutyl)methanamine
Overview
Description
(1-(4-Bromophenyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C11H14BrN and its molecular weight is 240.14 g/mol. The purity is usually 95%.
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Biological Activity
(1-(4-Bromophenyl)cyclobutyl)methanamine, a compound with the molecular formula C14H18BrN, is a derivative of cyclobutylmethanamine characterized by the presence of a bromophenyl substituent. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
The compound is synthesized through various methods, typically involving cyclization and substitution reactions. The following table summarizes key synthetic routes:
Step | Reaction Type | Description |
---|---|---|
1 | Cyclization | Formation of the cyclobutyl ring from precursor compounds. |
2 | Substitution | Introduction of the bromophenyl group at the 1-position. |
3 | Purification | Techniques such as recrystallization to achieve purity. |
The synthesis often employs advanced techniques to optimize yield and purity, such as chromatography and recrystallization methods .
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. Preliminary studies suggest that it may act as a modulator for specific receptors and enzymes, potentially influencing several biological pathways. However, detailed mechanisms remain largely unexplored.
Potential Targets
- Receptors : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
- Enzymes : It could inhibit or activate certain enzymes involved in metabolic processes.
Biological Activity Studies
Recent investigations into the biological activity of this compound have focused on its pharmacological properties. Here are some findings:
- In vitro Studies : Initial assays indicate that the compound may exhibit inhibitory activity against certain kinases involved in cellular signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit GSK-3β, a kinase implicated in various diseases .
- Cytotoxicity : Research has also assessed its cytotoxic effects on different cell lines. In one study, compounds structurally related to this compound were tested for viability in mouse neuronal cells (HT-22) and microglial cells (BV-2). The results indicated varying degrees of cytotoxicity depending on concentration, with some compounds showing significant effects at higher doses .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neuroprotection : A study explored its role in mitigating tau hyperphosphorylation in models of neurodegeneration. Compounds with similar structural features demonstrated protective effects against cognitive deficits .
- Anti-inflammatory Effects : Other research indicated that derivatives could reduce pro-inflammatory cytokines in microglial cells, suggesting potential applications in treating neuroinflammatory conditions .
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclobutyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQZVOUMGNRLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651818 | |
Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039932-36-9 | |
Record name | 1-[1-(4-Bromophenyl)cyclobutyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(4-bromophenyl)cyclobutyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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